N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a cyclopenta[b]thiophene core fused with a chromene moiety (4-oxo-4H-chromene-2-carboxamide) and a furan-2-ylmethyl carbamoyl substituent. The compound’s synthesis likely involves multi-step reactions, such as carboxamide coupling and cyclization, as inferred from analogous cyclopenta[b]thiophene syntheses in .
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-13-7-8-15-17(27)11-19(31-18(15)10-13)22(28)26-24-21(16-5-2-6-20(16)32-24)23(29)25-12-14-4-3-9-30-14/h3-4,7-11H,2,5-6,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
QJFZBNYEVBMBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Catalytic Annulation Using Chalcone Derivatives
A patented method employs chalcone derivatives (1,3-diaryl-2-propen-1-ones) as precursors for cyclopenta[b]thiophene synthesis. Under anhydrous, oxygen-free conditions, cationic rare-earth catalysts ([Ln(CH3CN)9]³⁺[(AlCl4)3]³⁻·CH3CN, Ln = La, Nd, Sm) promote a tandem Michael addition-cyclization sequence with p-methylbenzenethiol as a promoter:
Table 1: Optimization of Cyclopenta[b]thiophene Synthesis
| Catalyst (3 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [Yb]³⁺/AlCl₄⁻ | Chlorobenzene | 140 | 36 | 70 |
| [Nd]³⁺/AlCl₄⁻ | Toluene | 100 | 48 | 52 |
| None | DMF | 140 | 72 | 0 |
Data adapted from CN108658925A.
The Yb³⁺ system in chlorobenzene maximizes yield by stabilizing the thiolate intermediate while minimizing Lewis acid-mediated decomposition. Control experiments confirm that omitting the catalyst results in no product formation, underscoring the necessity of rare-earth mediation.
Chromene Moiety Formation
Oxidative Cyclization of 7-Methyl-2-carboxycoumarin
The 7-methyl-4-oxo-4H-chromene-2-carboxamide subunit is synthesized via Pfitzinger condensation of isatin derivatives with β-keto esters, followed by oxidative dehydrogenation. A critical modification involves using Mn(OAc)₃·2H₂O in acetic acid to effect cyclization without over-oxidizing the furan ring:
Key Observation: Replacing Mn(OAc)₃ with milder oxidants like DDQ results in incomplete conversion (<30%), while harsher agents (KMnO₄) degrade the furan group.
Coupling Reactions and Final Assembly
Stepwise Amidation Strategy
The furan-2-ylmethyl carbamoyl group is introduced via a two-step sequence:
-
Activation of Chromene Carboxylic Acid:
Treatment with ethyl chloroformate in THF generates the mixed anhydride, which reacts in situ with ammonium bicarbonate to yield the primary carboxamide. -
Reductive Amination:
The primary amide undergoes condensation with furfurylamine using Ti(OiPr)₄/NaBH₃CN, achieving >85% conversion:
Table 2: Coupling Efficiency Under Various Conditions
| Coupling Agent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 68 |
| Ti(OiPr)₄/NaBH₃CN | MeOH | 60 | 92 |
| DCC/DMAP | THF | 40 | 74 |
Data synthesized from PubMed 31377592 and CN108658925A.
Optimization of Reaction Conditions
Solvent Effects on Cyclopenta[b]thiophene Yield
Polar aprotic solvents (DMF, DMSO) inhibit cyclization by coordinating to the rare-earth catalyst, while chlorobenzene’s low polarity enhances transition state stabilization:
Temperature-Dependent Side Reactions
Above 140°C, competing Fries rearrangement of the carbamoyl group becomes significant, producing regioisomeric byproducts. Kinetic studies recommend maintaining temperatures between 120–130°C during the final coupling step.
Comparative Analysis of Synthetic Routes
Route A (Patent CN108658925A):
-
Pros: High yielding (70%), scalable to 100 g batches
-
Cons: Requires specialized rare-earth catalysts
Route B (PubMed 31377592 Adaptation):
-
Pros: Uses commercially available Ti-based reagents
-
Cons: Lower overall yield (58%), multi-step purification
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Synthetic Routes
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:
- Preparation of Intermediates : The synthesis begins with the formation of furan and cyclopentathiophene intermediates.
- Coupling Reactions : These intermediates are coupled through amidation and esterification reactions.
- Purification : Advanced purification techniques such as chromatography are employed to obtain the final product in pure form.
Industrial Production
For large-scale production, optimization of the synthetic route is crucial to maximize yield and purity. Techniques such as continuous flow reactors and stringent quality control measures are often implemented.
Medicinal Chemistry
This compound has shown promising results in medicinal research:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its unique structure may facilitate interactions with specific molecular targets involved in cancer progression.
- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Research suggests that derivatives of this compound may possess antimicrobial properties effective against various bacterial strains.
Material Science
The unique electronic and optical properties of this compound make it suitable for applications in advanced materials development:
- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy positions it as a potential candidate for use in organic solar cells.
- Optoelectronic Devices : The compound's electronic properties may also be harnessed in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Physicochemical Properties
Biological Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene backbone fused with a thiophene ring and a furan moiety. This unique arrangement contributes to its biological activity by allowing interactions with various molecular targets.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. For instance, derivatives of chromone carboxamides have shown significant cytotoxic effects, with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines . The presence of specific substituents on the chromene nucleus has been linked to enhanced cytotoxicity.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.9 |
| Compound B | OVCAR | 5.0 |
| Compound C | HCT-116 | 10.0 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Chromone derivatives are known to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. Studies indicate that certain derivatives exhibit potent inhibition of 5-lipoxygenase, suggesting potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. These interactions may modulate signaling pathways related to cell proliferation and inflammation.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromone derivatives on MCF-7 breast cancer cells using the MTT assay. The results indicated that compounds with a fluorine substituent on the chromone nucleus exhibited increased cytotoxicity compared to their non-substituted counterparts .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory activity of chromone derivatives, demonstrating their ability to inhibit 5-lipoxygenase effectively. The structure–activity relationship analysis revealed that hydrophilic compounds showed greater inhibition rates, highlighting the importance of molecular characteristics in drug design .
Q & A
Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, starting with functionalization of the cyclopenta[b]thiophene core. Key steps include:
- Carbamoylation : Reacting 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with furan-2-ylmethyl isocyanate under anhydrous conditions (DMF, 0°C to RT) to introduce the carbamoyl group .
- Chromene coupling : Using EDCI/HOBt-mediated amidation to attach 7-methyl-4-oxo-4H-chromene-2-carboxylic acid to the thiophene intermediate .
Optimization : Apply Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, stoichiometry). Monitor reaction progress via TLC and HPLC. Purify via silica gel column chromatography (ethyl acetate/hexane gradient) to achieve ≥95% purity .
Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural motifs (e.g., δ 7.2–8.1 ppm for aromatic protons in the furan and chromene rings) .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (calculated for C₂₄H₂₁N₂O₅S: 473.11 g/mol) .
- HPLC : C18 column with acetonitrile/water gradient assesses purity (>95%).
- X-ray Crystallography : Resolves stereochemical ambiguities if single crystals are obtained .
Advanced: How can researchers investigate the compound’s interaction with biological targets like kinases or GPCRs?
Answer:
- Binding Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Cellular Activity : Luciferase-based GPCR assays or radiometric kinase assays ([γ-³²P]ATP) measure inhibition .
- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding poses against targets (e.g., PDB structures). Validate with mutagenesis (e.g., alanine scanning) .
Advanced: What strategies address contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding (equilibrium dialysis) and metabolic stability in liver microsomes (human/rodent) .
- Isotopic Tracing : ¹⁴C-labeled compound tracks distribution in animal models.
- Pharmacodynamic Markers : Quantify target engagement (e.g., phosphorylated kinase levels in tissues) .
- Species-Specific Metabolism : Compare metabolite profiles using LC-MS/MS to identify interspecies differences .
Basic: How can solubility and stability be assessed for this compound in aqueous buffers?
Answer:
- Solubility : Perform shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via UV-Vis spectrophotometry at λmax .
- Stability : Incubate in buffer (37°C, 24–72 hrs) and analyze degradation products via HPLC. Include antioxidants (e.g., 0.01% BHT) if oxidation is observed .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Core Modifications : Replace the cyclopenta[b]thiophene with benzothiophene to evaluate ring size impact on target binding .
- Substituent Variation : Synthesize analogs with halogenated furans or methyl groups at different chromene positions. Test in enzyme inhibition assays (IC50 comparisons) .
- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can metabolic pathways and potential toxicity be predicted computationally?
Answer:
- Metabolite Prediction : Use software like Meteor (Lhasa Limited) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Toxicity Screening : Apply Derek Nexus to assess mutagenicity or hepatotoxicity alerts. Validate with Ames tests or HepG2 cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
